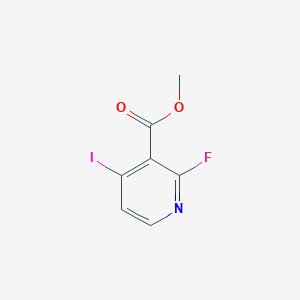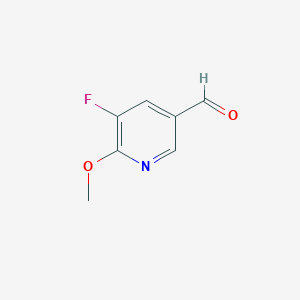![molecular formula C15H14N2O2 B1388098 N-[3-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide CAS No. 1125428-92-3](/img/structure/B1388098.png)
N-[3-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide
Übersicht
Beschreibung
“N-[3-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide” is a complex organic compound. It contains an acetyl group attached to a pyridine ring, which is further connected to a phenyl group through an amide linkage .
Molecular Structure Analysis
The compound contains several functional groups, including an acetyl group, a pyridine ring, and an amide linkage. These groups can participate in various chemical reactions and can influence the compound’s physical and chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the pyridine ring could contribute to its aromaticity and stability .Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Compounds structurally related to N-[3-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide have been synthesized and evaluated for their antimicrobial properties. For instance, derivatives synthesized through the Claisen-Schmidt condensation method have demonstrated significant in vitro antibacterial and antifungal activities (Mahyavanshi et al., 2017). These findings suggest potential applications in developing new antimicrobial agents.
Anticancer Properties
Several studies have focused on the synthesis of related compounds for evaluating their anticancer activities. A novel series of derivatives have been synthesized and shown to exhibit cytotoxicity against various cancer cell lines, including PANC-1, HepG2, and MCF7, indicating their potential as anticancer agents (Vinayak et al., 2014). Another study reported the synthesis of thiazolyl N-benzyl-substituted acetamide derivatives, which demonstrated Src kinase inhibitory and anticancer activities (Fallah-Tafti et al., 2011).
Kinase Inhibitory Activities
The kinase inhibitory activity of related compounds, such as KX2-391, a highly selective Src substrate binding site inhibitor, has been extensively studied. This research has contributed to understanding the role of the pyridine ring and N-benzylsubstitution in kinase inhibitory activity, providing insights into the design of new kinase inhibitors with potential therapeutic applications (Fallah-Tafti et al., 2011).
Interaction with Biological Targets
Research into the crystal structure and DFT study of related compounds has provided valuable insights into their molecular configurations and potential interactions with biological targets. For example, the analysis of the crystal structure of N-phenyl-N-(pyridin-4-yl)acetamide has revealed its almost planar amide unit and the dihedral angles with the benzene and pyridine rings, suggesting implications for binding affinity and specificity (Umezono & Okuno, 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[3-(5-acetylpyridin-2-yl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-10(18)13-6-7-15(16-9-13)12-4-3-5-14(8-12)17-11(2)19/h3-9H,1-2H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRFAMQLEYSNTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)C2=CC(=CC=C2)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



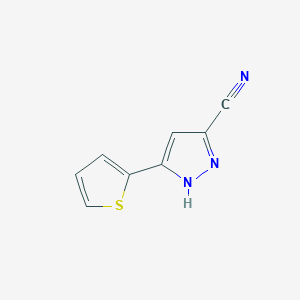
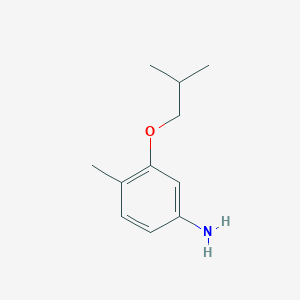
![4-{[Cyclopropyl(methyl)amino]methyl}aniline](/img/structure/B1388019.png)
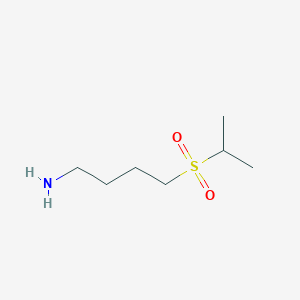

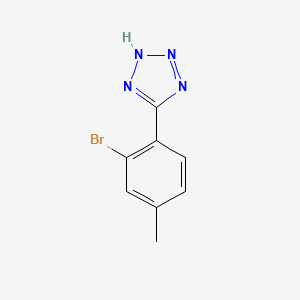
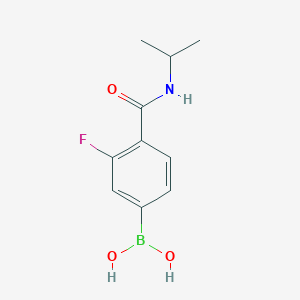
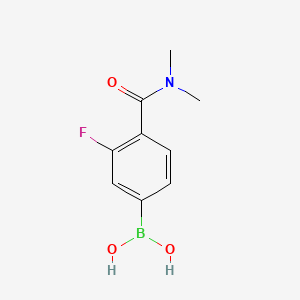
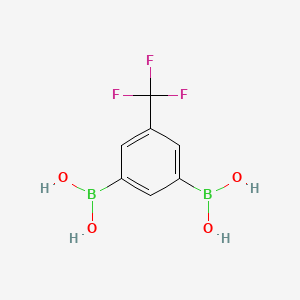
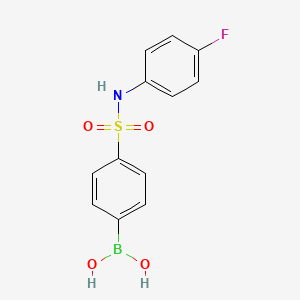
![Ethyl 3-amino-3-[4-(trifluoromethoxy)anilino]prop-2-en-1-oate hydrochloride](/img/structure/B1388035.png)
